BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Strategic Importance of 2-
(Chloromethyl)pyrazine Hydrochloride in
Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(Chloromethyl)pyrazine
Compound Name:
hydrochloride

Cat. No.: B1591761

2-(Chloromethyl)pyrazine hydrochloride is a heterocyclic building block of significant interest
in medicinal chemistry and agrochemical synthesis. Its strategic value lies in the pyrazine core,
a privileged scaffold found in numerous biologically active molecules, combined with a reactive
chloromethyl group. This functional handle serves as a versatile electrophilic site for introducing
the pyrazine moiety into larger molecular frameworks through nucleophilic substitution
reactions.[1] As a hydrochloride salt, the compound exhibits modified physical properties, such
as enhanced solubility in polar solvents and improved handling characteristics compared to its
free base form, which are critical considerations in a drug development setting.

This guide provides a comprehensive overview of the core physicochemical properties of 2-
(Chloromethyl)pyrazine hydrochloride. Understanding these characteristics is paramount for
process chemists, medicinal chemists, and formulation scientists to ensure reproducible
reaction outcomes, develop robust analytical methods, and design effective purification
strategies. We will delve into the structural and physical properties, stability and reactivity
profile, and the analytical methodologies essential for its characterization, grounding our
discussion in the practical context of pharmaceutical and chemical research.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and
structure unequivocally.
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Core ldentification

The compound is systematically identified by several key descriptors that ensure unambiguous
referencing in global databases and scientific literature.

Identifier Value Source(s)
CAS Number 210037-98-2 [2][3]
Molecular Formula CsHeCI2N2 [11121[3]
Molecular Weight 165.02 g/mol [1][2][3]

2-(Chloromethyl)pyrazine HCL;

Synonyms 2-(Chloromethyl)-1,4-diazine [2][4]
hydrochloride
AUUSNRMWSTXSAV-

INChl Key [31[4]

UHFFFAOYSA-N

Structural Framework

The molecule consists of a pyrazine ring substituted at the 2-position with a chloromethyl (-
CH2ClI) group. The hydrochloride salt is formed by the protonation of one of the pyrazine
nitrogen atoms. This protonation significantly influences the electronic distribution within the
aromatic ring and the overall physicochemical properties of the molecule.

Caption: Structure of 2-(Chloromethyl)pyrazine Hydrochloride.

Physical and Chemical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters that
dictate its handling, reaction conditions, and purification methods.

Summary of Physicochemical Data

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB22629759.htm?N=United%20States
https://www.ambeed.com/products/210037-98-2.html
https://www.myskinrecipes.com/shop/en/pyrazine-derivatives/159332-2-chloromethylpyrazine-hydrochloride.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB22629759.htm?N=United%20States
https://www.ambeed.com/products/210037-98-2.html
https://www.myskinrecipes.com/shop/en/pyrazine-derivatives/159332-2-chloromethylpyrazine-hydrochloride.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB22629759.htm?N=United%20States
https://www.ambeed.com/products/210037-98-2.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB22629759.htm?N=United%20States
https://www.echemi.com/produce/pr2309252938-2-chloromethylpyrazine-hydrochloride.html
https://www.ambeed.com/products/210037-98-2.html
https://www.echemi.com/produce/pr2309252938-2-chloromethylpyrazine-hydrochloride.html
https://www.benchchem.com/product/b1591761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value | Description

Notes Source(s)

Appearance

Brown to dark brown

solid.

The color can vary

[2]

based on purity.

Melting Point

Data not available.

For the analogous 2-
(Chloromethyl)pyridin

e hydrochloride, the

melting point is in the

range of 120-127 °C.

This suggests the [5]
pyrazine analog likely

melts in a similar

range, but

experimental

verification is required.

Boiling Point

Data not available for

the hydrochloride salt.

The free base, 2-
(Chloromethyl)pyrazin

e, has a reported

boiling point of 202.9

+25.0 °C at 760

mmHg. Salts typically o]
have significantly

higher boiling points

or decompose before

boiling.

Solubility

Calculated water

solubility: 1.87 mg/mL.

As a hydrochloride [31[5]
salt, it is expected to

have good solubility in

polar protic solvents

like water, ethanol,

and methanol, a

common characteristic

that aids in its use in

various reaction

media. The analogous

pyridine compound is
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highly soluble in water
(=10 g/100 mL).

This value, which
relates to hydrogen
bonding potential, is

Topological Polar useful in predicting

25.78 A2 N [3][7]
Surface Area (TPSA) cell permeability and

oral bioavailability in
early-stage drug

discovery.

This value indicates
moderate lipophilicity.
Log P is a key
parameter in
assessing the drug-
Log P (Octanol-Water ~ Consensus Log Po/w:  like properties of a 3]
Partition Coefficient) 1.01 molecule, influencing
its absorption,
distribution,
metabolism, and
excretion (ADME)

profile.

Stability, Handling, and Reactivity Profile

Proper storage and handling are dictated by the compound's stability and reactivity.

Storage and Stability

o Recommended Storage: The compound should be stored under an inert atmosphere (e.g.,
nitrogen or argon) at 2-8°C.[2] It is also advised to store it in a tightly closed container in a
dry, cool, and well-ventilated place.[4]

o Chemical Stability: While specific stability data is limited, analogous hydrochloride salts of
heterocyclic compounds can be hygroscopic.[5] The primary reactive center is the
chloromethyl group, which is susceptible to hydrolysis, especially under basic conditions or
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in the presence of moisture over prolonged periods. The pyrazine ring itself is generally
stable but can be sensitive to strong oxidizing agents.

Reactivity and Synthetic Utility

The synthetic value of 2-(Chloromethyl)pyrazine hydrochloride is centered on the reactivity
of the C-Cl bond in the chloromethyl group. This bond is activated by the adjacent electron-
withdrawing pyrazine ring, making it a good substrate for Sn2 reactions.

Reactivity of 2-(Chloromethyl)pyrazine Hydrochloride
Nucleophile (Nu-)
e.g., R-OH, R-NHz, R-SH

Sn2 Reaction

2-(Chloromethyl)pyrazine
Hydrochloride

Alkylation/Coupling

Pyrazine-substituted _
[ Product ] HCI cl

Click to download full resolution via product page
Caption: General Sn2 reaction pathway.

This reactivity allows for the facile attachment of the pyrazine moiety to a wide range of
molecules, a key strategy in building complex pharmaceutical and agrochemical agents.[1]

Safety and Handling Precautions

o Hazard Classification: The compound is classified as causing skin irritation (H315), serious
eye irritation (H319), and potential respiratory irritation (H335).[2][8] It is also classified as a
Class 8 corrosive substance.[3][7]
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e Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical
fume hood. Wear suitable protective clothing, chemical-resistant gloves, and eye/face

protection (safety goggles and face shield).[4][8]

o Handling Procedures: Avoid the formation of dust and aerosols. Use non-sparking tools and
take measures to prevent electrostatic discharge.[4] In case of contact, immediately flush
skin or eyes with copious amounts of water and seek medical attention.[8][9]

Analytical Methodologies for Characterization

A suite of analytical techniques is required to confirm the identity, purity, and quantity of 2-
(Chloromethyl)pyrazine hydrochloride. The choice of method is dictated by the property
being investigated.

Workflow for Physicochemical Characterization
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Analytical Workflow for Characterization
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Caption: A typical workflow for analytical characterization.

Recommended Experimental Protocols

While specific validated methods for this compound are not publicly available, the following
outlines standard, field-proven protocols applicable for its analysis.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

 Principle: This method separates the target compound from impurities based on differential
partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. Purity is
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determined by comparing the area of the main peak to the total area of all peaks.

o Methodology:

o Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 pm patrticle size) is
typically effective for polar aromatic compounds.

o Mobile Phase: A gradient elution is often necessary. Start with a high aqueous component
(e.g., 95% water with 0.1% formic acid or trifluoroacetic acid for peak shaping) and ramp
to a high organic component (e.g., 95% acetonitrile or methanol).

o Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength where the pyrazine ring absorbs, typically around
260-280 nm. A photodiode array (PDA) detector is ideal to assess peak purity.

o Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.qg.,
a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

o Analysis: Inject a small volume (e.g., 5-10 pyL) and integrate all peaks. The purity is
calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

o Trustworthiness Insight: The use of a mass spectrometer as a detector (LC-MS) provides an
orthogonal confirmation of identity for the main peak and can help identify unknown
impurities, significantly increasing confidence in the analysis.[10]

B. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

e Principle: *H and 3C NMR spectroscopy provide detailed information about the chemical
environment of hydrogen and carbon atoms, respectively, yielding a unique fingerprint of the
molecular structure.

o Methodology:

o Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g.,
DMSO-ds or D20, as the compound is a salt).
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o Acquisition: Acquire *H and 13C spectra on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

o Interpretation:

» 1H NMR: Expect to see distinct signals for the aromatic protons on the pyrazine ring and
a characteristic singlet for the -CH2Cl protons. The chemical shifts will be influenced by
the protonated nitrogen.

» 13C NMR: Expect signals corresponding to the unique carbon atoms in the pyrazine ring
and the chloromethyl group.

o Expertise Insight: The choice of solvent is critical. DMSO-ds is often preferred as it can
solubilize a wide range of compounds and its residual water peak does not obscure key
signals.

Conclusion

2-(Chloromethyl)pyrazine hydrochloride is a valuable reagent whose effective use hinges on
a thorough understanding of its physicochemical properties. Key characteristics such as its
solid nature, moderate lipophilicity, and predicted solubility in polar solvents make it a
manageable intermediate for synthesis. The primary locus of reactivity, the chloromethyl group,
provides a reliable handle for Sn2-type transformations. However, this reactivity also
necessitates careful handling and storage under anhydrous, controlled conditions to prevent
degradation. The analytical methods outlined, particularly HPLC for purity and NMR for
structural confirmation, form the cornerstone of quality control for this compound, ensuring its
suitability for demanding applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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